N-Chloromethyl Olanzapine Chloride
Overview
Description
N-Chloromethyl Olanzapine Chloride is a derivative of Olanzapine, a well-known antipsychotic medication used primarily for the treatment of schizophrenia and bipolar disorder. This compound is often referred to as Olanzapine Impurity C and is used in various research and analytical applications .
Preparation Methods
The synthesis of N-Chloromethyl Olanzapine Chloride involves the chloromethylation of Olanzapine. The reaction typically requires the use of chloromethylating agents such as chloromethyl methyl ether or paraformaldehyde in the presence of a strong acid like hydrochloric acid. The reaction conditions must be carefully controlled to ensure the selective chloromethylation of the Olanzapine molecule .
Chemical Reactions Analysis
N-Chloromethyl Olanzapine Chloride undergoes several types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with various nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Hydrolysis: The chloromethyl group can be hydrolyzed under acidic or basic conditions to form hydroxymethyl derivatives.
Common reagents used in these reactions include nucleophiles like amines and thiols, oxidizing agents like hydrogen peroxide, and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-Chloromethyl Olanzapine Chloride has several applications in scientific research:
Chemistry: It is used as a reference standard in the analysis of Olanzapine and its impurities.
Biology: The compound is used in studies to understand the metabolic pathways and degradation products of Olanzapine.
Medicine: Research involving this compound helps in understanding the pharmacokinetics and pharmacodynamics of Olanzapine.
Industry: It is used in the quality control and assurance processes during the manufacturing of Olanzapine.
Mechanism of Action
The mechanism of action of N-Chloromethyl Olanzapine Chloride is similar to that of Olanzapine. It acts as an antagonist at multiple neuronal receptors, including dopamine receptors (D1, D2, D3, and D4), serotonin receptors (5HT2A, 5HT2C, 5HT3, and 5HT6), alpha-1 adrenergic receptors, histamine receptors (H1), and muscarinic receptors. This broad receptor binding profile contributes to its pharmacological effects .
Comparison with Similar Compounds
N-Chloromethyl Olanzapine Chloride is unique due to its specific chloromethyl group, which distinguishes it from other Olanzapine derivatives. Similar compounds include:
Olanzapine: The parent compound, used as an antipsychotic medication.
N-Desmethyl Olanzapine: A metabolite of Olanzapine with a demethylated piperazine ring.
Olanzapine N-Oxide: An oxidized form of Olanzapine.
Olanzapine Impurity A and B: Other impurities related to the synthesis and degradation of Olanzapine.
These compounds share structural similarities but differ in their chemical properties and biological activities.
Properties
IUPAC Name |
4-[4-(chloromethyl)-4-methylpiperazin-4-ium-1-yl]-2-methyl-10H-thieno[2,3-b][1,5]benzodiazepine;chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22ClN4S.ClH/c1-13-11-14-17(22-7-9-23(2,12-19)10-8-22)20-15-5-3-4-6-16(15)21-18(14)24-13;/h3-6,11,21H,7-10,12H2,1-2H3;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAWSYANWHZMKRV-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(S1)NC3=CC=CC=C3N=C2N4CC[N+](CC4)(C)CCl.[Cl-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22Cl2N4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
719300-59-1 | |
Record name | N-Chloromethyl olanzapine chloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0719300591 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-CHLOROMETHYL OLANZAPINE CHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7B0965970I | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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